Panobinostat Carboxylic Acid Methyl Ester Hydrochloride

Description

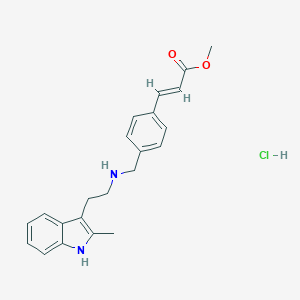

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride is a synthetic derivative of panobinostat (LBH-589), a potent hydroxamic acid-based histone deacetylase (HDAC) inhibitor. This compound is designed as a prodrug or intermediate, where the carboxylic acid group of panobinostat is esterified with a methyl group and stabilized as a hydrochloride salt. The esterification strategy aims to enhance physicochemical properties such as solubility, stability, or bioavailability, while the hydrochloride salt improves crystallinity and handling . Panobinostat itself targets HDAC classes I, II, and IV, demonstrating 10-fold greater potency than vorinostat (SAHA) in preclinical studies .

Properties

IUPAC Name |

methyl (E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2.ClH/c1-16-19(20-5-3-4-6-21(20)24-16)13-14-23-15-18-9-7-17(8-10-18)11-12-22(25)26-2;/h3-12,23-24H,13-15H2,1-2H3;1H/b12-11+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJZCNYOFBVRSA-CALJPSDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635336 | |

| Record name | Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441741-66-8 | |

| Record name | Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Heck Coupling

The foundational step in the patented process involves a Heck reaction between tert-butyl 4-bromobenzylcarbamate and methyl acrylate. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (1 mol%) |

| Ligand | Tris(o-tolyl)phosphine |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 80°C |

| Yield | 67% isolated yield |

This step forms tert-butyl 4-((E)-2-(methoxycarbonyl)vinyl)benzylcarbamate with minimal palladium loading, enhancing cost-effectiveness and reducing metal contamination risks.

Hydroxamic Acid Formation

The methyl ester undergoes transesterification with hydroxylamine hydrate under mild conditions:

-

Solvent : Methanol/water mixture

-

Temperature : 25°C (room temperature)

-

Reaction Time : 4 hours

Notably, this avoids cryogenic conditions required in earlier methods, simplifying industrial implementation.

Deprotection and Reductive Amination

Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane yields the primary amine, which undergoes reductive amination with 2-(2-methyl-1H-indol-3-yl)acetaldehyde:

| Parameter | Value |

|---|---|

| Reducing Agent | NaB(OAc)₃H |

| Solvent | Dichloromethane (DCM) |

| pH | 5.0–5.5 |

| Impurity Profile | <2% oligomerization byproducts |

The use of NaB(OAc)₃H replaces toxic NaBH₃CN, aligning with green chemistry principles.

Wittig-Horner Reaction-Based Synthesis

Aldehyde-Amine Condensation

Chen et al. (2018) report a two-step protocol starting with 4-(chloromethyl)benzaldehyde and 2-methyltryptamine:

Comparative Analysis of Methods

The patent route excels in scalability and safety, while Chen’s method achieves higher yields but uses stoichiometric phosphonates.

Process Optimization and Impurity Control

Key Impurities and Mitigation Strategies

Crystallization Optimization

Final purification uses lactate salt crystallization:

-

Solvent System : Ethanol/water (4:1 v/v)

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cancer Research

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride is being explored in various cancer types beyond multiple myeloma:

- Solid Tumors : Research indicates potential efficacy against solid tumors such as breast cancer and lung cancer. Studies show that combining Panobinostat with other chemotherapeutics can enhance therapeutic outcomes.

- Combination Therapies : It is often used in conjunction with other agents like proteasome inhibitors (e.g., bortezomib) and immunomodulatory drugs (e.g., lenalidomide) to overcome resistance mechanisms present in tumor cells.

Other Medical Applications

- Neurodegenerative Diseases : Preliminary studies suggest that HDAC inhibitors like Panobinostat may have applications in treating neurodegenerative diseases by promoting neuroprotection and enhancing cognitive function through epigenetic modulation .

- Infectious Diseases : There is emerging evidence that HDAC inhibitors can modulate immune responses, potentially offering therapeutic avenues for certain viral infections.

Case Studies and Research Findings

Several studies highlight the effectiveness and safety profile of Panobinostat:

- A clinical trial involving patients with relapsed or refractory multiple myeloma demonstrated significant improvements in progression-free survival when treated with a combination of Panobinostat and bortezomib compared to bortezomib alone .

- Research published in the Journal of Clinical Oncology reported that patients receiving Panobinostat experienced higher rates of overall response compared to historical controls .

Table 1: Summary of Clinical Trials Involving Panobinostat

| Trial Phase | Cancer Type | Combination Therapy | Outcome |

|---|---|---|---|

| Phase II | Multiple Myeloma | Bortezomib + Dexamethasone | Improved overall response rates |

| Phase I/II | Solid Tumors | Chemotherapy + Immunotherapy | Enhanced efficacy observed |

| Phase II | Breast Cancer | Letrozole + Panobinostat | Increased progression-free survival |

Mechanism of Action

The mechanism of action of Panobinostat Carboxylic Acid Methyl Ester Hydrochloride involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogs

Methyl Ester Hydrochlorides

Several compounds share the methyl ester hydrochloride functional group, though their pharmacological targets differ:

- Methyl Valerimidate Hydrochloride : A pentanimidate ester hydrochloride used in organic synthesis. Its structure highlights the versatility of ester salts in modifying reactivity and solubility .

- 3-Aminobicyclo[1.1.1]pentane-1-Carboxylate Hydrochloride: A bicyclic ester hydrochloride used in peptide mimetics, demonstrating how ester salts can enhance metabolic stability .

Structural Comparison Table

| Compound | Core Structure | Functional Groups | Key Applications |

|---|---|---|---|

| Panobinostat Methyl Ester HCl | Cinnamic hydroxamic acid | Methyl ester, hydrochloride | HDAC inhibition (prodrug) |

| Methyl Valerimidate HCl | Linear alkyl chain | Pentanimidate, hydrochloride | Synthetic intermediate |

| 4-Aminomethyl-Furan Ester HCl | Furan ring | Aminomethyl, methyl ester, HCl | Drug discovery |

Activity and Solubility Comparison

| Compound | HDAC IC50 (nM) | Aqueous Solubility | Clinical Stage |

|---|---|---|---|

| Panobinostat (LBH-589) | <10 | Low | Approved (MM) |

| Panobinostat Methyl Ester HCl | N/A (prodrug) | Moderate* | Preclinical |

| Vorinostat (SAHA) | ~100 | Moderate | Approved (CTCL) |

*Inferred from ester hydrochloride analogs .

Clinical and Preclinical Outcomes

- Panobinostat: Demonstrated efficacy in multiple myeloma but faced limitations in refractory cutaneous T-cell lymphoma (CTCL) due to low response rates and toxicity .

- Analog Lessons: Compounds like yohimbine hydrochloride (a methyl ester HCl derivative) show that salt forms can improve pharmacokinetics without compromising target engagement . This principle may extend to Panobinostat Methyl Ester HCl in reducing off-target effects during prodrug activation.

Biological Activity

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride, a derivative of panobinostat, is a potent histone deacetylase (HDAC) inhibitor that has garnered attention for its potential therapeutic applications in oncology. This compound is part of a broader class of hydroxamic acids, which are known for their ability to modulate epigenetic mechanisms and influence various biological processes. This article delves into the biological activity of Panobinostat Carboxylic Acid Methyl Ester Hydrochloride, highlighting its mechanisms, pharmacological properties, and clinical implications.

Panobinostat functions primarily as a pan-HDAC inhibitor, targeting multiple classes of HDAC enzymes (Class I, II, and IV). By inhibiting these enzymes, panobinostat leads to hyperacetylation of histones and other proteins, resulting in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. The compound's mechanism can be summarized as follows:

- Inhibition of HDAC Activity : Panobinostat binds to the active site of HDACs, preventing the deacetylation of histones.

- Gene Activation : The resulting hyperacetylation promotes the expression of genes that inhibit cell proliferation and survival.

- Induction of Apoptosis : The compound activates death receptor pathways and enhances the apoptotic response in malignant cells .

Potency and Efficacy

Preclinical studies have demonstrated that Panobinostat exhibits significant potency against various cancer types. The following table summarizes its inhibitory concentrations (IC50) against different HDAC classes:

| HDAC Class | IC50 (nM) | Notes |

|---|---|---|

| Class I | <13.2 | High potency compared to other HDAC inhibitors |

| Class II | <13.2 | Effective in hematological malignancies |

| Class IV | <13.2 | Shows specific cytotoxicity in solid tumors |

Panobinostat has shown greater inhibitory activity than other FDA-approved HDAC inhibitors like vorinostat and belinostat, making it a valuable candidate for combination therapies .

Safety and Tolerability

Clinical trials have assessed the safety profile of Panobinostat. Common adverse effects include:

- Fatigue

- Nausea

- Diarrhea

- Electrocardiographic QTc prolongation (dose-limiting toxicity)

These findings suggest that while Panobinostat is generally well tolerated, careful monitoring is required during treatment .

Clinical Applications

Panobinostat has been evaluated in various clinical settings, particularly for hematological malignancies such as multiple myeloma and non-Hodgkin lymphoma. A notable study involved combining Panobinostat with bortezomib and dexamethasone for treating relapsed multiple myeloma, leading to improved patient outcomes compared to standard therapies .

Neuroprotective Effects

Emerging research indicates that Panobinostat may also possess neuroprotective properties. In vitro studies have shown that it can restore cognitive functions in models of Alzheimer's disease by inhibiting β-amyloid aggregation. This suggests potential applications beyond oncology, particularly in neurodegenerative disorders .

Q & A

Q. What analytical methods are recommended for characterizing Panobinostat Carboxylic Acid Methyl Ester Hydrochloride in preclinical studies?

- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard techniques for characterizing methyl ester derivatives. GC-MS is particularly effective for volatile compounds, as demonstrated in the analysis of fatty acid methyl esters (e.g., hexadecanoic acid methyl ester) in lipid studies . For non-volatile derivatives, reverse-phase HPLC with UV detection or tandem mass spectrometry (LC-MS/MS) is preferred. Ensure calibration with certified reference standards and validate methods per ICH guidelines to confirm specificity, accuracy, and precision.

Q. What synthetic routes are employed for the esterification of panobinostat carboxylic acid, and what parameters influence yield?

- Methodological Answer: Esterification typically involves acid-catalyzed reactions (e.g., Fischer esterification) or coupling agents like DCC/DMAP. Critical parameters include:

- Catalyst selection: Sulfuric acid or p-toluenesulfonic acid for acid-catalyzed reactions.

- Solvent system: Anhydrous conditions (e.g., dichloromethane or tetrahydrofuran) to prevent hydrolysis.

- Temperature control: Moderate heating (40–60°C) to accelerate reaction without degrading sensitive functional groups.

Post-synthesis purification via recrystallization or column chromatography is essential to isolate the ester from unreacted carboxylic acid .

Q. How should researchers address impurities or degradation products during synthesis?

- Methodological Answer: Implement orthogonal analytical techniques (e.g., HPLC-UV and NMR) to detect impurities. For example, residual carboxylic acid can be quantified via ion-pair chromatography with a C18 column and 0.1% trifluoroacetic acid in the mobile phase. Accelerated stability studies (40°C/75% RH for 6 months) under ICH Q1A guidelines help identify degradation pathways. Use forced degradation (acid/base/oxidative stress) to profile impurities and optimize storage conditions .

Advanced Research Questions

Q. How does the methyl ester modification influence the pharmacokinetic properties of panobinostat derivatives compared to carboxylic acid forms?

- Methodological Answer: Methyl esters enhance lipophilicity, improving membrane permeability and oral bioavailability. Comparative studies should include:

- LogP measurements: Determine partition coefficients via shake-flask or chromatographic methods.

- In vitro permeability assays: Use Caco-2 cell monolayers to assess intestinal absorption.

- In vivo pharmacokinetics: Administer equimolar doses to rodent models and measure plasma concentrations via LC-MS/MS.

For example, ester derivatives of clopidogrel showed prolonged half-lives due to reduced renal clearance .

Q. What strategies assess histone deacetylase (HDAC) inhibitory activity in heterogeneous cell models?

- Methodological Answer:

- Cell-based assays: Use HDAC-Glo™ assays with fluorogenic substrates (e.g., acetylated lysine derivatives) in cancer cell lines (e.g., MM1.S myeloma cells).

- Dose-response analysis: Generate IC50 curves with 8–10 concentration points (1 nM–10 µM) and nonlinear regression modeling.

- Selectivity profiling: Compare inhibition across HDAC isoforms (e.g., Class I vs. IIb) using recombinant enzymes. Panobinostat derivatives may exhibit isoform-specific activity, requiring Western blotting for acetylated histone H3/H4 validation .

Q. How can contradictory cytotoxicity data across cancer cell lines be resolved?

- Methodological Answer: Contradictions often arise from cell line heterogeneity or assay variability. Mitigate this by:

- Standardizing assays: Use identical passage numbers, culture conditions, and viability endpoints (e.g., ATP-based assays vs. MTT).

- Mechanistic studies: Perform RNA-seq to identify differential expression of HDACs or drug transporters (e.g., ABCB1).

- Meta-analysis: Pool data from public repositories (e.g., CCLE or GDSC) to identify trends in sensitivity correlated with genetic biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.